(E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime
Description
(E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime is an organic compound characterized by the presence of an oxime functional group attached to a phenoxypropanone backbone
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NZ)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3/b12-10- |
InChI Key |
DJQNMCARGAAZBX-BENRWUELSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC/C(=N\O)/C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime typically involves the reaction of 1-(2,6-Dimethylphenoxy)propan-2-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1-(2,6-Dimethylphenoxy)propan-2-one in an appropriate solvent, such as ethanol or methanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to basic conditions using a base such as sodium hydroxide or potassium carbonate.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenoxy)propan-2-one: The parent compound without the oxime group.
2,6-Dimethylphenol: A simpler phenolic compound with similar structural features.
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties.
Uniqueness
(E)-1-(2,6-Dimethylphenoxy)propan-2-one Oxime is unique due to the presence of both the oxime and phenoxy functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
